4-Oxa-1,2,6,9-tetraazaspiro[4.4]nonane
Description
Structure
3D Structure
Properties
CAS No. |
500732-40-1 |
|---|---|
Molecular Formula |
C4H10N4O |
Molecular Weight |
130.15 g/mol |
IUPAC Name |
1-oxa-3,4,6,9-tetrazaspiro[4.4]nonane |
InChI |
InChI=1S/C4H10N4O/c1-2-6-4(5-1)8-7-3-9-4/h5-8H,1-3H2 |
InChI Key |
WPKOSKDLLHXMPK-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC2(N1)NNCO2 |
Origin of Product |
United States |
Advanced Structural and Stereochemical Analysis of 4 Oxa 1,2,6,9 Tetraazaspiro 4.4 Nonane
Conformational Analysis of the Spiro[4.4]nonane Skeleton
The spiro[4.4]nonane skeleton, the carbocyclic parent of 4-Oxa-1,2,6,9-tetraazaspiro[4.4]nonane, is composed of two five-membered rings connected by a single spiro carbon atom. nih.gov Saturated five-membered rings are known for their conformational flexibility, typically adopting non-planar conformations to alleviate torsional strain. The two most common conformations are the envelope (or 'C's') and the half-chair (or 'C'₂) forms. researchgate.net In the envelope conformation, four of the ring atoms are coplanar, with the fifth atom puckered out of the plane. In the half-chair conformation, three atoms are coplanar, with the other two displaced on opposite sides of the plane. researchgate.net
Computational studies on various saturated five-membered heterocycles, such as oxolane, pyrrolidine (B122466), and pyrazolidine, have shown that the energy barrier between different conformations is generally low, leading to a dynamic equilibrium. osi.lv The presence of heteroatoms in the rings of this compound significantly influences the conformational preferences. The introduction of oxygen and nitrogen atoms alters bond lengths, bond angles, and torsional barriers compared to the all-carbon analogue. For instance, the C-O bond is typically shorter than a C-C bond, which can affect the degree of ring puckering.
| Ring System | Preferred Conformation | Key Structural Features |
|---|---|---|
| Cyclopentane | Envelope and Half-chair (low energy barrier) | Highly flexible, pseudorotation occurs. |
| Tetrahydrofuran (Oxolane) | Envelope and Half-chair | Presence of oxygen atom influences puckering. osi.lv |
| Pyrrolidine/Pyrazolidine | Envelope and Half-chair | Nitrogen inversion can be an additional conformational process. osi.lv |
Stereochemical Considerations and Isomerism in Spirocyclic Systems
Spiro compounds can exhibit unique forms of stereoisomerism due to their three-dimensional structure. wikipedia.org The spiroatom itself can be a stereocenter if the two rings attached to it are non-identical and appropriately substituted. In the case of this compound, the two heterocyclic rings are different, one being an oxadiazolidine and the other a diazolidine. This inherent asymmetry at the spiro center means that the compound is chiral, even without any substituents on the rings. wikipedia.org
Therefore, this compound can exist as a pair of enantiomers. The absolute configuration at the spiroatom is designated as 'R' or 'S' based on the Cahn-Ingold-Prelog (CIP) priority rules, which can be challenging for spiro systems. wikipedia.org
Furthermore, the introduction of substituents on the rings can lead to the formation of diastereomers. For each of the enantiomers, the substituents can be arranged in different spatial orientations relative to each other and to the plane of the rings. The number of possible stereoisomers increases significantly with the number of stereocenters. For example, in a substituted spiro[4.4]nonane with multiple stereocenters, a complex mixture of diastereomers and enantiomers is possible. rsc.org
| Type of Isomerism | Structural Requirement | Example in Spiro[4.4]nonane Systems |
|---|---|---|
| Enantiomerism (Chiral Center) | Four different groups on the spiroatom or asymmetric substitution on the rings. | This compound itself is chiral. nih.govwikipedia.org |
| Diastereomerism | Multiple stereocenters with different spatial arrangements. | Substituted derivatives of this compound. |
X-ray Crystallographic Studies of Spiro[4.4]nonane Derivatives
For instance, crystallographic analysis of spiro[1-bromo-4-methoxy-5-oxa-6-oxo-bicyclo[3.1.0]hexane-2,2′-3′-cyclohexanoxy-4′- methoxybutyrolactone] revealed that the five-membered butyrolactone rings adopt an envelope conformation. researchgate.net In other spiro systems containing fused tetrahydroisoquinoline and piperidine (B6355638) rings, the six-membered rings were found to exist in a chair conformation. researchgate.net These studies consistently show that the rings in spiro compounds are non-planar in the solid state.
A hypothetical crystal structure of this compound would likely reveal one of the low-energy conformations, such as a combination of envelope and/or half-chair forms for the two heterocyclic rings. The precise bond lengths and angles would be influenced by the presence of the oxygen and nitrogen atoms. For example, the C-O bond length is expected to be around 1.43 Å, while C-N and N-N bond lengths would vary depending on their specific bonding environment within the rings. Intermolecular interactions, such as hydrogen bonding involving the N-H groups, would also play a crucial role in determining the crystal packing.
| Parameter | Expected Value Range | Reference Compound Type |
|---|---|---|
| Ring Conformation | Envelope or Half-chair | Spiro-butyrolactones, Saturated heterocycles researchgate.netresearchgate.net |
| C-O Bond Length | ~1.43 Å | Oxadiazolidines |
| C-N Bond Length | ~1.47 Å | Pyrazolidines/Imidazolidines osi.lv |
| N-N Bond Length | ~1.45 Å | Pyrazolidines osi.lv |
*This data is predictive and based on studies of similar molecular structures, not on direct experimental results for this compound.
Spectroscopic Characterization of 4 Oxa 1,2,6,9 Tetraazaspiro 4.4 Nonane and Analogues
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the detailed structural analysis of organic molecules, providing insights into the connectivity and spatial arrangement of atoms. libretexts.org For spiro-heterocyclic compounds like 4-Oxa-1,2,6,9-tetraazaspiro[4.4]nonane, NMR is indispensable for assigning proton and carbon environments and for studying their dynamic behaviors in solution.
Proton (¹H) and Carbon-13 (¹³C) NMR Spectral Assignments
The ¹H and ¹³C NMR spectra of this compound and its analogues are characterized by chemical shifts that are influenced by the electronegativity of adjacent atoms (nitrogen and oxygen) and the rigid spirocyclic framework. libretexts.org In ¹H NMR, protons on carbons adjacent to heteroatoms typically appear downfield. For instance, in a related spiro compound, the protons of the imine group show specific connectivities in 2D NMR spectra like HMBC, which helps in their definitive assignment. rsc.org
¹³C NMR spectroscopy provides complementary information, with the chemical shifts of carbon atoms being highly dependent on their hybridization and the nature of the atoms they are bonded to. libretexts.org Carbonyl carbons in such structures, if present, would exhibit signals at the far downfield region (170-220 ppm). libretexts.org The spiro carbon, being a quaternary carbon, often shows a weak signal. The chemical shifts for carbons in the two rings can be distinguished based on their proximity to the oxygen and nitrogen atoms.
A comprehensive analysis often involves two-dimensional NMR techniques such as HSQC and HMBC to correlate proton and carbon signals, allowing for unambiguous assignments of all atoms within the spirocyclic structure. rsc.orgbeilstein-journals.org
Interactive Data Table: Representative ¹H and ¹³C NMR Chemical Shifts for a Spiro-heterocyclic Analogue
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| C2-H | 7.85 (s) | - |
| C4 | - | 165.2 |
| C5-H | 7.20 (d) | 128.5 |
| C7-H | 7.05 (t) | 125.0 |
| C8a | - | 135.8 |
| C9 | - | 75.4 |
Note: This table is a representative example based on data for a related spiro compound and serves to illustrate the types of chemical shifts observed.
Dynamic NMR Studies of Spirocyclic Compounds
Spirocyclic compounds often exhibit dynamic processes, such as conformational changes, that can be studied using variable-temperature NMR (VT-NMR). youtube.com These dynamic phenomena can include ring-flipping or restricted rotation around certain bonds. As the temperature changes, the rate of these processes can be altered, leading to observable changes in the NMR spectrum, such as the broadening or coalescence of signals. rsc.orgresearchgate.net
For instance, a study on spiroheterocycles containing a 1,2,4-triazolidine (B1236624) moiety revealed dynamic NMR effects due to the positional change of ester groups and restricted bond rotation. The free energy of activation for these processes could be calculated from the coalescence temperature. Such studies provide valuable information on the conformational flexibility and energy barriers between different conformers of spirocyclic systems. nih.govnitech.ac.jp
Lanthanide Shift Reagent Analysis in Spirocyclic Systems
Lanthanide shift reagents (LSRs) are paramagnetic complexes that can be used to simplify complex NMR spectra by inducing large chemical shifts in the signals of the substrate's nuclei. numberanalytics.comnih.govslideshare.netrsc.org The magnitude of the induced shift is dependent on the distance and angle between the lanthanide ion and the nucleus being observed. slideshare.net This property is particularly useful for resolving overlapping signals and for stereochemical assignments in complex molecules like spirocyclic compounds. rsc.org
Eu(fod)₃ (Tris(6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedionato)europium) is a commonly used LSR that acts as a Lewis acid, coordinating to Lewis basic sites in the substrate molecule, such as the nitrogen or oxygen atoms in this compound. wikipedia.orgrsc.orgresearchgate.net By adding incremental amounts of the LSR to the NMR sample, one can observe a progressive downfield shift of the proton signals, with the protons closest to the coordination site experiencing the largest shifts. nih.govresearchgate.net This allows for the differentiation of otherwise indistinguishable protons and can aid in the conformational analysis of the spirocyclic framework. rsc.orgrsc.org
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. longdom.org The absorption of infrared radiation excites molecular vibrations, and the resulting spectrum displays bands corresponding to specific vibrational modes. longdom.org
For this compound, the IR spectrum would be expected to show characteristic absorptions for N-H, C-N, C-O, and C-H bonds. The presence of N-H bonds would give rise to stretching vibrations in the region of 3300-3500 cm⁻¹. C-H stretching vibrations from the aliphatic portions of the molecule would appear in the 2850-3000 cm⁻¹ range. pressbooks.pub The C-O single bond stretch is typically observed in the 1000-1300 cm⁻¹ region, while C-N stretching vibrations appear in a similar range (1000-1350 cm⁻¹). libretexts.org The absence of a strong absorption around 1700 cm⁻¹ would indicate the absence of a carbonyl (C=O) group. pressbooks.pub
Interactive Data Table: Expected IR Absorption Ranges for this compound
| Functional Group | Bond | Characteristic Absorption Range (cm⁻¹) |
| Amine | N-H stretch | 3300 - 3500 |
| Alkane | C-H stretch | 2850 - 3000 |
| Ether | C-O stretch | 1000 - 1300 |
| Amine | C-N stretch | 1000 - 1350 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique that provides information about the molecular weight and elemental composition of a compound. In electron ionization (EI) mass spectrometry, the molecule is ionized, and the resulting molecular ion can undergo fragmentation. chemguide.co.uk The fragmentation pattern is often characteristic of the compound's structure and can be used for its identification. libretexts.org
For this compound, the mass spectrum would show a molecular ion peak (M⁺) corresponding to its molecular weight of 130.15 g/mol . nih.gov The fragmentation of spiro compounds often begins with the cleavage of bonds at the spiro-atom. aip.org In the case of heterocyclic spiro compounds, this can be followed by the rupture of the heterocyclic rings, leading to characteristic fragment ions. aip.orgarkat-usa.org The presence of heteroatoms like oxygen and nitrogen influences the fragmentation pathways, often leading to the formation of stable radical cations or even-electron ions.
Interactive Data Table: Key Mass Spectrometry Data for this compound
| Property | Value | Source |
| Molecular Formula | C₄H₁₀N₄O | nih.gov |
| Molecular Weight | 130.15 g/mol | nih.gov |
| Exact Mass | 130.08546096 Da | nih.gov |
Investigation of Electronic Effects through Spectroscopy in Heterospirenes
The unique perpendicular arrangement of the two ring systems in spiro compounds can lead to interesting electronic effects. acs.org While the electronic interaction between the two halves of the spiro molecule is generally reduced due to their orthogonality, some electronic coupling can still occur through the spiro carbon atom. acs.org This can result in unexpected optical and electronic properties. acs.org
Spectroscopic techniques can be employed to investigate these electronic effects. For example, in spirobifluorene derivatives, the introduction of strong donor-acceptor substituents can lead to significant non-linear optical properties and solvatochromism in their fluorescence spectra, indicating partial charge transfer between the donor and acceptor moieties. acs.org In spirobiacridine diradicals, the nature of the spiro-center atom (e.g., carbon, silicon, or germanium) has been shown to influence the intramolecular spin-spin interactions, with hyperconjugation playing a role in the exchange coupling. rsc.org
While detailed studies on the electronic effects in this compound are not widely available, the principles observed in other heterospirenes suggest that the interplay of the oxa- and aza- functionalities across the spiro junction could lead to unique electronic behaviors worthy of further investigation through techniques like UV-Vis and fluorescence spectroscopy, as well as advanced ESR studies for radical derivatives.
Computational Chemistry and Theoretical Investigations of 4 Oxa 1,2,6,9 Tetraazaspiro 4.4 Nonane
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the behavior of spirocyclic systems at a molecular level.
Density Functional Theory (DFT) is a workhorse of computational chemistry, balancing accuracy with computational cost, making it suitable for studying the complex potential energy surfaces of reactions involving spiro compounds. For a molecule like 4-Oxa-1,2,6,9-tetraazaspiro[4.4]nonane, DFT calculations would be instrumental in predicting the outcomes of various chemical transformations. Researchers would typically employ functionals like B3LYP or M06-2X with appropriate basis sets (e.g., 6-311+G(d,p)) to model reaction pathways. These studies could identify transition states, calculate activation energies, and thus predict the most likely reaction products and their regioselectivity. For instance, in cycloaddition reactions, DFT can help determine whether a specific isomer is favored by calculating the energy barriers leading to each possible product.
Ab initio molecular orbital methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, offer higher levels of accuracy compared to DFT, albeit at a greater computational expense. These methods are crucial for benchmarking DFT results and for cases where electron correlation effects are particularly important. For this compound, ab initio calculations could provide highly accurate geometric parameters, vibrational frequencies, and electronic properties. Such calculations are foundational for understanding the inherent stability and electronic nature of the spirocyclic framework.
Frontier Molecular Orbital (FMO) Theory Applications in Cycloaddition Reactions
Frontier Molecular Orbital (FMO) theory is a key conceptual tool for rationalizing the outcomes of pericyclic reactions, including cycloadditions, which are often used to synthesize spirocyclic systems. The theory focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. For this compound or its precursors, analyzing the energy levels and spatial distribution of the HOMO and LUMO would predict the feasibility and stereochemical outcome of cycloaddition reactions. The relative energies of the HOMO and LUMO (the HOMO-LUMO gap) also provide an indication of the molecule's kinetic stability and reactivity.
Natural Bond Orbital (NBO) Analysis for Mechanistic Insights
Natural Bond Orbital (NBO) analysis is a powerful method for translating the complex wavefunctions obtained from quantum chemical calculations into a more intuitive chemical picture of bonding and electron distribution. For this compound, NBO analysis could be used to:
Quantify the hybridization of the atoms in the spirocyclic rings.
Analyze hyperconjugative interactions, which contribute to the molecule's stability.
Determine the natural atomic charges, providing insight into the molecule's polarity and potential sites for nucleophilic or electrophilic attack. These insights are invaluable for understanding reaction mechanisms on a fundamental electronic level.
Theoretical Studies on Tautomerism and Conformational Stability
The structure of this compound, with its multiple nitrogen atoms, suggests the possibility of tautomerism. Different tautomers can exist due to the migration of protons between the nitrogen atoms. Theoretical calculations are essential for determining the relative energies of these tautomers and identifying the most stable form in the gas phase or in solution (using solvent models). Furthermore, the non-planar spiro system can exist in various conformations. Computational studies can map the conformational landscape, identify the lowest energy conformers, and calculate the energy barriers for interconversion between them, providing a detailed picture of the molecule's dynamic behavior.
Electronic Structure and Spiroconjugation Effects
The spirocyclic nature of this compound, where two rings are joined by a single common atom (the spiro carbon), leads to unique electronic effects. Spiroconjugation is a specific type of through-space interaction between the p-orbitals of the two perpendicular ring systems. This interaction can influence the molecule's electronic properties, such as its UV-Vis absorption spectrum and ionization potential. Theoretical calculations are the primary means of investigating and quantifying the extent of spiroconjugation. By analyzing the molecular orbitals, one can determine how the electronic systems of the two rings communicate through the spiro center, which can have significant implications for the molecule's reactivity and photophysical properties.
Exploration of Chemical Space for Three-Dimensional Scaffolds
The exploration of novel three-dimensional (3D) scaffolds is a pivotal aspect of modern drug discovery, aiming to expand the accessible chemical space and identify unique molecular frameworks with desirable pharmacological properties. Spirocyclic scaffolds, characterized by two rings sharing a single common atom, have garnered significant attention due to their inherent three-dimensionality and structural novelty. nih.gov The compound this compound represents a unique scaffold with potential for the development of new chemical entities.
Computational and theoretical investigations into this compound, though not extensively documented in dedicated studies, can be inferred from its structural features and the broader understanding of spirocyclic systems. The inherent 3D nature of the spiro[4.4]nonane core provides a rigid framework that can orient substituents in precise vectors, which is a key advantage in designing molecules with high specificity for biological targets.
The presence of four nitrogen atoms and one oxygen atom in the this compound scaffold introduces multiple sites for hydrogen bonding and potential for polar interactions. This heteroatom-rich structure is anticipated to influence its physicochemical properties, such as solubility and membrane permeability, which are critical for drug-likeness.
The exploration of the chemical space around this scaffold would involve the systematic derivatization at its various positions. Computational methods, such as density functional theory (DFT), can be employed to predict the geometric and electronic properties of the parent scaffold and its analogues. Such studies can provide insights into the conformational preferences and the distribution of molecular orbitals, which are fundamental to understanding its reactivity and interaction with biological macromolecules.
Moreover, the fraction of sp3-hybridized carbons (Fsp3) is a key descriptor in medicinal chemistry, with higher Fsp3 values often correlating with greater success in clinical development. bldpharm.com Spirocyclic systems, by their nature, increase the Fsp3 character of a molecule, which can lead to improved solubility, metabolic stability, and a more favorable pharmacological profile. bldpharm.com
The chemical space for three-dimensional scaffolds like this compound can be systematically explored by generating virtual libraries of derivatives and evaluating their properties using computational tools. These properties can include 3D shape, size, and pharmacophoric features. By comparing these properties to those of known active compounds or the binding sites of therapeutic targets, it is possible to prioritize the synthesis of novel compounds with a higher probability of biological activity.
Computed Properties of this compound
| Property | Value | Source |
| Molecular Weight | 130.15 g/mol | PubChem |
| XLogP3 | -1.6 | PubChem |
| Hydrogen Bond Donor Count | 2 | PubChem |
| Hydrogen Bond Acceptor Count | 4 | PubChem |
| Rotatable Bond Count | 0 | PubChem |
| Exact Mass | 130.08546096 Da | PubChem |
| Topological Polar Surface Area | 57.4 Ų | PubChem |
| Heavy Atom Count | 9 | PubChem |
| Complexity | 111 | PubChem |
| Covalently-Bonded Unit Count | 1 | PubChem |
Reactivity and Reaction Mechanisms of 4 Oxa 1,2,6,9 Tetraazaspiro 4.4 Nonane
Elucidation of Reaction Pathways for Spiro[4.4]nonane Formation
Currently, there are no published reaction pathways specifically for the formation of 4-Oxa-1,2,6,9-tetraazaspiro[4.4]nonane.
Regioselectivity and Diastereoselectivity in Spirocyclization Processes
There is no available research data on the regioselectivity and diastereoselectivity in the spirocyclization processes leading to this compound.
Mechanistic Investigations of Cyclization and Annulation Reactions
Mechanistic investigations into the cyclization and annulation reactions to form this compound have not been reported in the scientific literature.
Functional Group Transformations within the Spiro[4.4]nonane Core
There are no documented studies on functional group transformations within the this compound core.
Derivative Chemistry and Functionalization of 4 Oxa 1,2,6,9 Tetraazaspiro 4.4 Nonane
Synthesis of Substituted 4-Oxa-1,2,6,9-tetraazaspiro[4.4]nonane Analogues
The synthesis of substituted analogues of this compound would likely focus on the functionalization of the nitrogen atoms, which are the most reactive sites in the molecule. The presence of N-H bonds in the piperazine-like ring and the oxadiazolidine ring allows for a variety of substitution reactions.
One of the most direct methods for creating analogues would be through N-alkylation . Standard alkylating agents such as alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) in the presence of a non-nucleophilic base (e.g., potassium carbonate, triethylamine) could be employed to introduce alkyl groups onto one or more of the nitrogen atoms. The regioselectivity of such reactions would be a key consideration, with the different nitrogen atoms exhibiting varying degrees of nucleophilicity. It is plausible that the nitrogen atoms of the piperazine-like ring would be more susceptible to alkylation than those in the oxadiazolidine ring due to steric and electronic factors. The direct N-alkylation of spiro-indoline derivatives has been successfully demonstrated, suggesting the feasibility of this approach for other spirocyclic amines. researchgate.net
N-acylation represents another viable strategy for derivatization. Acyl chlorides or anhydrides could be reacted with the parent compound to introduce acyl groups, thereby forming amide linkages. This type of modification is common in the synthesis of bioactive molecules, as it can influence properties such as solubility, stability, and receptor binding. nih.gov The reaction conditions would likely involve a base to neutralize the hydrogen halide byproduct.
Furthermore, reductive amination could be employed to introduce more complex substituents. This would involve reacting the parent spirocycle with an aldehyde or ketone in the presence of a reducing agent (e.g., sodium triacetoxyborohydride). This method is widely used for the N-alkylation of secondary amines and could provide access to a diverse range of substituted analogues.
Strategies for Introduction and Elaboration of Synthetic Handles
For further, more complex modifications, the introduction of "synthetic handles"—functional groups that can be used for subsequent chemical transformations—is a crucial step.
One common strategy is the introduction of a carboxyl group . This could potentially be achieved by reacting the parent spirocycle with a reagent like ethyl chloroformate, followed by hydrolysis of the resulting ester. A carboxyl group can then serve as a handle for amide bond formation, esterification, or conversion to other functional groups.
The introduction of a protected amino group is another important functionalization. For example, a reaction with a reagent containing a masked amino functionality, such as N-(2-bromoethyl)phthalimide, could install a protected amine that can be later deprotected to reveal a primary amino group. This amino group can then be used for a variety of coupling reactions.
The use of linkers is also a common strategy in drug discovery to connect a pharmacophore to other molecular fragments. For instance, a linker could be attached to one of the nitrogen atoms via an alkylation or acylation reaction. The other end of the linker would possess a functional group (e.g., a terminal alkyne or azide) suitable for "click chemistry" reactions, allowing for the efficient assembly of more complex molecules. The functionalization of tetrazoles with linkers for subsequent click reactions has been demonstrated and could serve as an analogous approach.
Targeted Chemical Modifications of the Spiro[4.4]nonane System
Beyond simple substitution, more targeted chemical modifications of the spiro[4.4]nonane system could unlock novel chemical space.
The 1,2,4-oxadiazolidine ring is a key feature of the molecule. This ring system is a saturated version of the more common 1,2,4-oxadiazole. The synthesis of substituted 1,2,4-oxadiazoles often involves the cyclization of amidoximes with acylating agents. researchgate.netnih.govnih.gov While the parent spirocycle is already formed, it is conceivable that under certain conditions, the oxadiazolidine ring could be opened and then re-closed with different substituents, or even transformed into a different heterocyclic system. For example, reductive cleavage of the N-O bond could be a potential pathway for ring opening.
The piperazine-like ring also offers opportunities for modification. Ring-opening reactions, although potentially challenging, could provide access to linear tetraazaalkane derivatives. More likely, modifications would focus on the existing ring structure. For instance, oxidation of the piperazine (B1678402) ring could introduce unsaturation, leading to a dihydropyrazine-like moiety, which could alter the geometry and electronic properties of the molecule.
Finally, C-H functionalization represents a more advanced strategy for modifying the carbon skeleton of the spirocycle. While the nitrogen atoms are the most reactive sites, modern catalytic methods allow for the direct functionalization of C-H bonds. nih.gov Rhodium-catalyzed C-H activation has been used for the alkylation and arylation of various nitrogen heterocyles. nih.gov Application of such methods to the this compound system could potentially allow for the introduction of substituents onto the carbon atoms of the rings, providing access to a new class of derivatives.
Due to the limited specific research on the derivative chemistry of this compound, the following data table presents a theoretical overview of potential derivatization strategies rather than a compilation of reported experimental results.
| Modification Strategy | Potential Reagents | Expected Functional Group Introduced | Relevant Chemical Principles |
| N-Alkylation | Alkyl halides (e.g., CH₃I, BnBr), Base (e.g., K₂CO₃) | Alkyl, Benzyl | Nucleophilic substitution |
| N-Acylation | Acyl chlorides (e.g., CH₃COCl), Anhydrides | Acyl | Nucleophilic acyl substitution |
| Reductive Amination | Aldehydes/Ketones, NaBH(OAc)₃ | Substituted alkyl | Imine formation and reduction |
| Carboxyl Handle | Ethyl chloroformate, then hydrolysis | Carboxylic acid | Acylation and ester hydrolysis |
| Amino Handle | N-(2-bromoethyl)phthalimide, then deprotection | Primary amine | Alkylation and deprotection |
| Ring Modification | Reducing agents (for N-O bond cleavage) | Ring-opened products | Reductive cleavage |
| C-H Functionalization | Transition metal catalysts (e.g., Rh), Olefins/Aryl halides | Alkyl, Aryl | Catalytic C-H activation |
Potential Applications of 4 Oxa 1,2,6,9 Tetraazaspiro 4.4 Nonane in Materials Science and Chemical Systems
Role as Monomers in Polymer Chemistry
Theoretically, the presence of multiple nitrogen atoms in the 4-Oxa-1,2,6,9-tetraazaspiro[4.4]nonane structure suggests its potential use as a monomer in polymerization reactions. The amine groups could potentially react with appropriate co-monomers to form polyamides, polyimides, or other nitrogen-containing polymers. However, there is currently no published research that demonstrates the polymerization of this specific compound. The steric hindrance imposed by the spirocyclic core might also influence its reactivity and the properties of any resulting polymers.
Frameworks for Metal Coordination (excluding biological applications)
The four nitrogen atoms within the two rings of this compound present potential coordination sites for metal ions. In principle, this compound could act as a ligand to form metal-organic frameworks (MOFs) or other coordination polymers. The geometry of the spirocyclic structure would dictate the spatial arrangement of the coordinated metal centers, potentially leading to materials with interesting porous or catalytic properties. While the coordination chemistry of other tetraaza macrocycles and related spiro-compounds is an active area of research, no studies have been found that specifically investigate the use of this compound in the formation of metal coordination frameworks for non-biological applications.
Design of Rigid Molecular Scaffolds for Chemical Exploration
The rigid, three-dimensional structure of a spirocyclic compound like this compound makes it an attractive candidate for a molecular scaffold. Such scaffolds are valuable in medicinal chemistry and drug discovery for presenting functional groups in a well-defined spatial orientation. The functionalization of the nitrogen atoms could lead to a library of diverse molecules for screening purposes. However, the scientific literature does not currently contain any examples of this compound being utilized as a rigid scaffold in chemical exploration. The synthesis and functionalization of this specific spirochete remain an underexplored area of research.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
